molecular formula C15H20N2O6 B14001545 (R)-N-(tert-Butoxycarbonyl)-3-amino-4-(4-nitrophenyl)butanoic acid

(R)-N-(tert-Butoxycarbonyl)-3-amino-4-(4-nitrophenyl)butanoic acid

Cat. No.: B14001545
M. Wt: 324.33 g/mol
InChI Key: FYKKSMQJFKRFLB-PIJUOVFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-®-3-Amino-4-(4-nitro-phenyl)-butyric acid is a compound of interest in organic chemistry and medicinal research. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a nitro-substituted phenyl ring. This compound is often used in the synthesis of peptides and other complex organic molecules due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-®-3-Amino-4-(4-nitro-phenyl)-butyric acid typically involves the protection of the amino group using a Boc group. One common method involves the reaction of the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like tert-butyl alcohol, and the product is purified through extraction and crystallization .

Industrial Production Methods

Industrial production of Boc-®-3-Amino-4-(4-nitro-phenyl)-butyric acid follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Boc-®-3-Amino-4-(4-nitro-phenyl)-butyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Iron, tin, or zinc with hydrochloric acid.

    Substitution: Various electrophiles depending on the desired product.

    Deprotection: Acidic conditions such as trifluoroacetic acid.

Major Products Formed

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives depending on the electrophile used.

    Deprotection: Formation of the free amino acid.

Scientific Research Applications

Boc-®-3-Amino-4-(4-nitro-phenyl)-butyric acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-®-3-Amino-4-(4-nitro-phenyl)-butyric acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amine, which can then participate in further biochemical reactions. The Boc group serves as a protecting group, preventing unwanted reactions at the amino site until it is selectively removed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-®-3-Amino-4-(4-nitro-phenyl)-butyric acid is unique due to the combination of the Boc protecting group, the nitro-substituted phenyl ring, and the specific stereochemistry. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C15H20N2O6

Molecular Weight

324.33 g/mol

IUPAC Name

(2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-nitrophenyl)butanoic acid

InChI

InChI=1S/C15H20N2O6/c1-15(2,3)23-14(20)12(13(18)19)11(16)8-9-4-6-10(7-5-9)17(21)22/h4-7,11-12H,8,16H2,1-3H3,(H,18,19)/t11?,12-/m1/s1

InChI Key

FYKKSMQJFKRFLB-PIJUOVFKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](C(CC1=CC=C(C=C1)[N+](=O)[O-])N)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)C(C(CC1=CC=C(C=C1)[N+](=O)[O-])N)C(=O)O

Origin of Product

United States

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